![molecular formula C22H22N4O6S B2797209 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 862808-31-9](/img/structure/B2797209.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzodioxin, an oxadiazole, and a sulfonyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzodioxin and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the sulfonyl group could introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents, while the benzodioxin and oxadiazole rings could contribute to its stability .Scientific Research Applications
Synthesis and Structural Analysis
Compounds bearing the 1,3,4-oxadiazole moiety are synthesized and structurally elucidated through spectral data, demonstrating their potential as versatile scaffolds in medicinal chemistry. For instance, the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antibacterial activity, showcasing the biological relevance of these compounds (Khalid et al., 2016).
Biological Activities
Antibacterial Evaluation : The compounds derived from 1,3,4-oxadiazole structures have been evaluated for their antibacterial efficacy, displaying promising results against various Gram-negative and Gram-positive bacterial strains. This highlights the potential application of such compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Anticancer Activity : Research on N-substituted benzamides indicates that some derivatives exhibit notable anticancer activity against various cancer cell lines, suggesting a pathway for the development of novel anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties : Novel compounds have also been synthesized to assess their antimicrobial and antioxidant activities, contributing to the search for new therapeutic agents with potential applications in treating infectious diseases and mitigating oxidative stress (Jadhav et al., 2017).
Alzheimer’s Disease : N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, indicating the therapeutic potential of these compounds in neurodegenerative disease management (Rehman et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c27-20(15-4-7-17(8-5-15)33(28,29)26-10-2-1-3-11-26)23-22-25-24-21(32-22)16-6-9-18-19(14-16)31-13-12-30-18/h4-9,14H,1-3,10-13H2,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWNMGCEXDNUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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